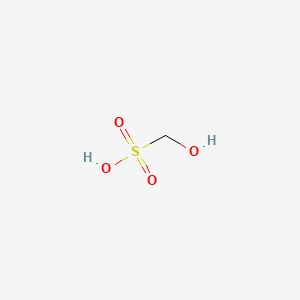

Hydroxymethanesulfonic acid

説明

2-hydroxymethanesulfonic acid is an organosulfonic acid.

科学的研究の応用

Environmental Applications

Atmospheric Chemistry

Hydroxymethanesulfonic acid plays a crucial role in atmospheric chemistry, particularly in the formation and behavior of aerosol particles. Studies indicate that HMSA can form from the reaction of sulfur dioxide with formaldehyde in aqueous environments, acting as a reservoir for sulfur species in the atmosphere. This property is particularly relevant in polluted air masses where HMSA contributes to the overall mass concentration of particulate matter.

- Key Findings:

- HMSA was detected in 30% of aerosol samples collected in central Europe, with concentrations reaching up to 31.5 ng/m³ in PM10 particles .

- The formation of HMSA is influenced by factors such as particle size, sampling location, and seasonal variations, highlighting its dynamic nature in atmospheric processes .

| Parameter | Value |

|---|---|

| Detection Frequency | 30% of samples |

| Average Concentration | 31.5 ng/m³ |

| Influencing Factors | Particle size, location, season |

Industrial Applications

Catalysis in Textile Finishing

HMSA has been identified as an effective catalyst for durable press finishing in textiles, particularly for cotton and polyester blends. This application leverages the compound's ability to enhance the bonding of finishing agents to fabrics, improving their durability and resistance to wrinkling.

- Case Study:

Potential Therapeutic Applications

Pharmaceutical Research

While research on therapeutic applications of this compound is still emerging, preliminary studies suggest potential antimicrobial properties. Compounds related to HMSA have shown promise in inhibiting various pathogens.

- Research Insights:

Summary of Findings

The diverse applications of this compound highlight its importance across multiple fields:

- Environmental Impact: Acts as a significant component in atmospheric chemistry and aerosol formation.

- Industrial Use: Serves as a catalyst in textile finishing processes, improving fabric durability.

- Therapeutic Potential: Emerging research indicates possible antimicrobial properties that warrant further investigation.

化学反応の分析

Formation Pathways and Mechanisms

HMSA forms primarily through heterogeneous reactions involving sulfur dioxide (SO₂) and formaldehyde (HCHO) under atmospheric conditions. Key processes include:

Bisulfite-Formaldehyde Reaction

The dominant pathway involves nucleophilic addition of bisulfite ions (HSO₃⁻) to formaldehyde in aqueous aerosols:

Quantum chemical modeling reveals a competitive pathway forming hydroxymethyl sulfite (HMSi), an HMSA isomer, via a six-membered transition state .

Comparative Reaction Kinetics

| Reaction Pathway | Activation Energy (kcal/mol) | Forward Rate Constant (L·mol⁻¹·s⁻¹) | Reverse Rate Constant (s⁻¹) |

|---|---|---|---|

| HMS formation (R4) | 18.3 | 1.5 × 10⁴ | 5.3 × 10⁻² |

| HMSi formation (R5) | 14.5 | 4.2 × 10⁴ | 1.6 × 10⁻⁶ |

Data from shows HMSi forms faster but is less stable than HMS due to higher reverse reaction rates.

Stability and Decomposition

HMSA exhibits pH-dependent stability:

-

Acidic conditions (pH < 4): Dominates as protonated HMSA ( ).

-

Neutral/alkaline conditions: Dissociates into HMS⁻ and H⁺.

Decomposition pathways include:

This radical-mediated oxidation contributes to sulfate production in haze aerosols .

Role in Aerosol Chemistry

-

Hydration effects: Water molecules accelerate HMSA formation by stabilizing transition states (rate increased by ~10³× with 3 water molecules) .

-

pH modulation: HMSA equilibration alters aerosol acidity, with HMSi formation reducing pH by 0.5–1.0 units .

Competing Pathways

| Process | Dominant Species | Environmental Impact |

|---|---|---|

| HMSA formation | HMS⁻/HMSA | Sulfate aerosol precursor |

| HMSi formation | HMHSi | Enhanced aerosol acidity |

Winter Haze Formation

-

Northern China haze: HMSA accounts for ~30% of "missing sulfate" unaccounted for in air quality models .

-

Key drivers: High aerosol water content, moderate acidity (pH 3–5), and elevated SO₂/HCHO levels promote HMSA production .

Model Discrepancies

特性

IUPAC Name |

hydroxymethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c2-1-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETXZQGDWUJKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51754-03-1 (mono-potassium salt), 870-72-4 (mono-hydrochloride salt) | |

| Record name | Formaldehyde bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048070 | |

| Record name | Hydroxymethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-92-3 | |

| Record name | Formaldehyde bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。